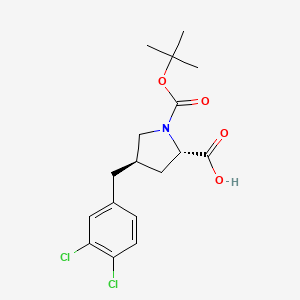

(2S,4R)-1-(叔丁氧羰基)-4-(2-(三氟甲基)苄基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

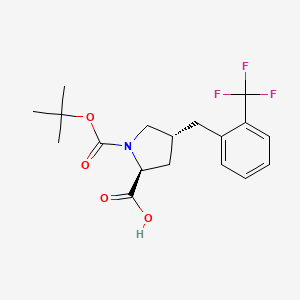

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral molecule that is likely to be an intermediate or a derivative used in the synthesis of more complex molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butoxycarbonyl (Boc) protected pyrrolidine rings are discussed. These compounds are often used in pharmaceutical chemistry due to their potential as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves enantioselective methods that ensure the chirality of the final product is controlled. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, is achieved using an iodolactamization as a key step . This method could potentially be adapted for the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid by altering the starting materials and reaction conditions to introduce the trifluoromethylbenzyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups are significant as they can influence the overall molecular shape and reactivity. The absolute configuration of the starting material in the synthesis is used to assign the configuration of the final product, which is crucial for maintaining the desired stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to maintain the integrity of the chiral centers. For example, the use of chiral auxiliaries in the synthesis of (2R,3S)-2-[(1S)-3-(benzyloxy)-1-(tert-butyldimethylsilyloxymethyl)propyl]-3-phenylhexahydropyridine demonstrates the importance of stereocontrol in constructing multiple stereogenic centers . Similar strategies would be employed in the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid to ensure the correct configuration of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the tert-butoxycarbonyl group and the trifluoromethylbenzyl moiety. The Boc group is commonly used as a protecting group for amines due to its stability under various conditions and ease of removal . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of adjacent protons and the reactivity of the compound. Intermolecular hydrogen bonding, as observed in the crystal structure of a related compound , could also play a role in the solubility and crystallization behavior of the compound.

科学研究应用

抑制碳酸酐酶和降低眼压

当该化合物被修饰为具有水溶性和强酶抑制特性时,对锌酶碳酸酐酶(特别是同工酶 CA II 和 CA IV)表现出显着的抑制作用。这些同工酶在眼睛睫状突内的房水分泌中至关重要。因此,该化合物的衍生物在降低眼压(IOP)方面表现出潜力,而降低眼压是治疗青光眼等疾病的关键因素。值得注意的是,当将衍生物作为水溶液施用于常压或青光眼白化兔时,观察到这种活性,从而导致强效且持久的 IOP 降低 (Supuran 等,2000)。

降血脂作用

一种与本化合物相关的苯甲酸衍生物,称为 S-2E,被发现非竞争性地抑制参与胆固醇和脂肪酸生物合成的关键酶——HMG-CoA 还原酶和乙酰辅酶 A 羧化酶。这些酶的抑制导致血液胆固醇和甘油三酯水平降低,表明此类化合物在治疗家族性高胆固醇血症和混合型高脂血症等疾病中具有潜力 (Ohmori 等,2003)。

酶抑制和潜在的抗高血压活性

与 (2S,4R)-1-(叔丁氧羰基)-4-(2-(三氟甲基)苄基)吡咯烷-2-羧酸相关的化合物已被研究其潜在的抗高血压作用。例如,一系列 4'-取代螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮,在结构上与该化合物相关,在降低自发性高血压大鼠的血压方面显示出希望。这些化合物上的修饰,特别是苯并二氧杂茂部分的引入,对于理解构效关系至关重要,暗示了潜在的中枢和外周作用机制 (Clark 等,1983)。

属性

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24)/t11-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKNKSPHSOFZBM-RISCZKNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376040 |

Source

|

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

957311-13-6 |

Source

|

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。